3-Methyl-2-(thiolan-3-yloxy)pyridine
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Overview
Description
3-Methyl-2-(thiolan-3-yloxy)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group at the 3-position and a thiolan-3-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(thiolan-3-yloxy)pyridine typically involves the reaction of 3-methylpyridine with a thiolan-3-yloxy reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiolan-3-yloxy reagent, followed by nucleophilic substitution at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, resulting in efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(thiolan-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the thiolan-3-yloxy group to a thiol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-Methyl-2-(thiolan-3-yloxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a methyl group at the 2-position.
3-Methylpyridine: A simpler analog with a methyl group at the 3-position.
Thiolan-3-yloxy derivatives: Compounds with similar thiolan-3-yloxy groups but different core structures.
Uniqueness
3-Methyl-2-(thiolan-3-yloxy)pyridine is unique due to the combination of the pyridine ring with both a methyl group and a thiolan-3-yloxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-2-(thiolan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-3-2-5-11-10(8)12-9-4-6-13-7-9/h2-3,5,9H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNSNWIQQQNPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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